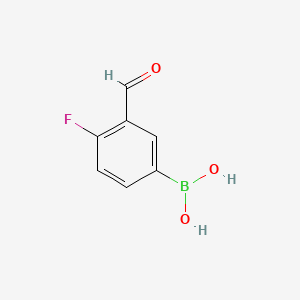

4-Fluoro-3-formylphenylboronic acid

説明

Historical Context and Discovery

The development of 4-Fluoro-3-formylphenylboronic acid emerges from the broader historical context of organoboron chemistry and formylphenylboronic acid synthesis methodologies. The foundational work in this area traces back to Heinrich Nöth's research group, which established critical synthetic approaches for formylphenylboronic acids in the 1990s. Nöth and colleagues demonstrated that formylphenylboronic acids could be synthesized through protection of the aldehyde group followed by organometallic reactions, setting the stage for subsequent developments in this chemical family.

The synthesis of formylphenylboronic acids presented unique challenges due to the reactivity of the formyl group toward organometallic compounds. Early synthetic approaches required protection of the aldehyde functionality before formation of organometallic intermediates, typically through acetalization reactions. The Nöth methodology employed 4-bromobenzaldehyde as a starting material, converting it to protected intermediates that could undergo Grignard reactions with subsequent borylation to yield the desired products in substantial yields.

The specific development of fluorinated variants like this compound represents a more recent advancement, driven by the pharmaceutical industry's increasing interest in fluorinated compounds. The incorporation of fluorine atoms into organic molecules has become a cornerstone strategy in drug design, as fluorine substitution can significantly alter molecular properties including metabolic stability, bioavailability, and target selectivity. The creation record for this compound in chemical databases dates to 2005, with subsequent modifications and improvements continuing through 2025.

The evolution of synthetic methodologies has progressed from expensive starting materials and complex procedures to more economical and scalable approaches. Patent literature from the early 2000s describes improved processes that utilize less costly starting materials such as 4-chlorobenzaldehyde, metallic lithium, and trimethyl borate, representing significant advances in manufacturing efficiency. These developments have facilitated broader accessibility and application of this compound class in research and industrial settings.

Nomenclature and Identification

This compound exhibits a systematic nomenclature that reflects its complex structural features and functional group arrangement. The International Union of Pure and Applied Chemistry name for this compound is (4-fluoro-3-formylphenyl)boronic acid, which precisely describes the substitution pattern on the phenyl ring. This nomenclature system clearly indicates the presence of a fluorine atom at the 4-position, a formyl group at the 3-position, and a boronic acid functionality attached to the phenyl ring.

Alternative naming conventions for this compound include 4-Fluoro-3-formylbenzeneboronic acid and 5-Borono-2-fluorobenzaldehyde, each emphasizing different aspects of the molecular structure. The variation in naming reflects different numbering systems and functional group priorities used in chemical nomenclature. The systematic name 4-Fluoro-3-formylbenzeneboronic acid follows benzene-based numbering, while 5-Borono-2-fluorobenzaldehyde prioritizes the aldehyde functionality in the numbering scheme.

Commercial suppliers and chemical databases utilize various synonymous names and catalog designations for this compound. These include designations such as 3-Formyl-4-fluorophenylboronic acid, B-(4-Fluoro-3-formylphenyl)boronic acid, and Boronic acid, (4-fluoro-3-formylphenyl). The multiplicity of naming conventions reflects the compound's widespread use across different research areas and commercial applications.

The molecular formula C₇H₆BFO₃ provides a concise representation of the compound's atomic composition, indicating seven carbon atoms, six hydrogen atoms, one boron atom, one fluorine atom, and three oxygen atoms. This formula enables rapid identification and differentiation from related compounds in chemical databases and literature searches. The relatively compact molecular structure, with a molecular weight of 167.93 g/mol, places this compound in an optimal size range for pharmaceutical applications and synthetic intermediates.

Classification and Chemical Family

This compound belongs to the organoboron compound family, specifically classified as an arylboronic acid derivative. Organoboron compounds represent a fundamental class of organometallic substances characterized by carbon-boron bonds, which exhibit unique reactivity patterns that have revolutionized modern synthetic chemistry. Within this broader classification, arylboronic acids constitute a particularly important subgroup due to their stability, ease of handling, and exceptional utility in cross-coupling reactions.

The compound can be further classified as a substituted phenylboronic acid, where the phenyl ring bears both electron-withdrawing and electron-donating substituents. The presence of the fluorine atom at the 4-position introduces electron-withdrawing character through its high electronegativity and inductive effects. Simultaneously, the formyl group at the 3-position provides additional electron-withdrawing influence through both inductive and resonance effects. This substitution pattern creates a unique electronic environment that significantly influences the compound's reactivity and synthetic utility.

From a functional group perspective, this compound is classified as a bifunctional molecule, possessing both boronic acid and aldehyde functionalities. This bifunctionality enables the compound to participate in multiple types of chemical transformations, including nucleophilic addition reactions at the aldehyde carbonyl, cross-coupling reactions involving the boronic acid group, and condensation reactions utilizing either or both functional groups. The strategic positioning of these functional groups allows for selective reactions and provides opportunities for complex molecule construction.

The fluorinated nature of this compound places it within the specialized category of organofluorine compounds, which have gained tremendous importance in pharmaceutical and materials science applications. Fluorine substitution in organic molecules often leads to enhanced metabolic stability, altered lipophilicity, and modified biological activity profiles. The specific positioning of the fluorine atom in this compound influences both the electronic properties of the aromatic system and the reactivity of adjacent functional groups.

Within the context of synthetic methodology, this compound is classified as a coupling partner or building block for Suzuki-Miyaura cross-coupling reactions. The boronic acid functionality serves as the nucleophilic partner in these palladium-catalyzed transformations, enabling the formation of new carbon-carbon bonds with various electrophilic coupling partners. This classification highlights the compound's role as an essential reagent in modern synthetic organic chemistry.

特性

IUPAC Name |

(4-fluoro-3-formylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO3/c9-7-2-1-6(8(11)12)3-5(7)4-10/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABSTJQEBSKPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381051 | |

| Record name | 4-Fluoro-3-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374538-01-9 | |

| Record name | 4-Fluoro-3-formylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-formylphenylboronic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-formylphenylboronic acid typically involves the borylation of 4-fluoro-3-formylbenzene. One common method includes the reaction of 4-fluoro-3-formylbenzene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maintain consistency and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .

化学反応の分析

Types of Reactions: 4-Fluoro-3-formylphenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate), and solvents (e.g., toluene or ethanol) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate in aqueous or acidic conditions.

Reduction: Reducing agents like sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: 4-Fluoro-3-carboxyphenylboronic acid.

Reduction: 4-Fluoro-3-hydroxymethylphenylboronic acid.

科学的研究の応用

Organic Synthesis

Role as an Intermediate

4-Fluoro-3-formylphenylboronic acid is a crucial intermediate in the synthesis of complex organic molecules. It facilitates the formation of various pharmaceuticals and agrochemicals through reactions like the Suzuki-Miyaura coupling. This reaction allows for the efficient creation of biaryl compounds, which are essential in many medicinal chemistry applications .

Case Study: Synthesis of Biaryl Compounds

In a study focusing on the synthesis of arylmethylpyrrolidinylmethanols, researchers utilized this compound as a reactant in conjunction with MIDA (N-methyliminodiacetic acid) to produce amine derivatives. The subsequent Suzuki reaction with halides demonstrated the compound's effectiveness in forming desired products with high yields .

Drug Development

Targeted Therapies in Oncology

The unique reactivity of this compound makes it valuable in developing targeted therapies, particularly in oncology. Its ability to form stable complexes with biomolecules allows for the design of drugs that can selectively target cancer cells .

Case Study: Anticancer Activity

Research evaluating the anticancer properties of phenylboronic acid derivatives found that compounds similar to this compound exhibited significant antiproliferative effects across various cancer cell lines. The study highlighted the potential of these compounds to induce cell cycle arrest and apoptosis, suggesting their candidacy as novel anticancer agents .

Materials Science

Functionalized Materials Development

In materials science, this compound is employed to prepare functionalized materials, contributing to advancements in polymers and nanomaterials. Its incorporation into polymer matrices enhances properties such as thermal stability and mechanical strength .

Case Study: Nanomaterials Synthesis

A recent investigation into the synthesis of advanced nanomaterials utilized this compound to functionalize surfaces, leading to improved interaction with biological systems. This approach has implications for drug delivery systems and biosensors .

Bioconjugation

Creation of Bioconjugates

The compound facilitates bioconjugation processes, which are vital for developing drug delivery systems and diagnostic applications. By enabling the attachment of biomolecules to therapeutic agents, it enhances the specificity and efficacy of treatments .

Case Study: Drug Delivery Systems

In a study focused on bioconjugate design, researchers used this compound to link antibodies with drug molecules. The resulting conjugates demonstrated improved targeting capabilities in vitro, showcasing their potential for clinical applications .

Analytical Chemistry

Development of Sensors and Methods

this compound plays a significant role in analytical chemistry by aiding in the development of sensors that improve detection limits and specificity for various analytes in complex mixtures .

Case Study: Sensor Development

A study highlighted the use of this compound in creating sensors for detecting glucose levels in biological samples. The sensor demonstrated high sensitivity and selectivity, making it a promising tool for diabetes management .

Summary Table of Applications

| Field | Application | Example/Case Study |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | Synthesis of arylmethylpyrrolidinylmethanols |

| Drug Development | Targeted therapies in oncology | Anticancer activity studies |

| Materials Science | Preparation of functionalized materials | Development of advanced nanomaterials |

| Bioconjugation | Creation of bioconjugates | Linking antibodies with drug molecules |

| Analytical Chemistry | Development of sensors | Glucose detection sensors |

作用機序

The mechanism of action of 4-Fluoro-3-formylphenylboronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. The palladium catalyst facilitates the transmetalation of the boronic acid to form a palladium-aryl intermediate, which then undergoes reductive elimination to form the desired biaryl product . The formyl group and fluorine atom on the phenyl ring can influence the reactivity and selectivity of the compound in various reactions .

類似化合物との比較

Physicochemical Characteristics

- Purity : Commercial samples typically range from 84% (NMR) to >97% purity, often containing varying amounts of anhydride .

- Appearance : White to pale yellow crystalline powder .

- Storage : Requires storage at 2–10°C under inert gas (e.g., nitrogen) to prevent decomposition .

Comparison with Similar Compounds

Structural Isomers and Analogues

The reactivity and applications of 4-fluoro-3-formylphenylboronic acid are highly dependent on the positions of its substituents. Key structural analogues include:

Commercial Availability and Cost

- This compound is priced at €20.00/5g (CymitQuimica), reflecting its demand in research .

生物活性

4-Fluoro-3-formylphenylboronic acid (4-F-3-FPBA) is a phenylboronic acid derivative that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound exhibits properties that make it a valuable candidate for various applications, including cancer therapy and as a biochemical probe.

- Molecular Formula : CHBFO

- Molecular Weight : 167.93 g/mol

- Melting Point : Approximately 240 °C

The biological activity of 4-F-3-FPBA is primarily attributed to its ability to interact with biological molecules through reversible covalent bonding. The boronic acid moiety allows for the selective binding to diol-containing compounds, which is crucial in various biochemical applications. This property is exploited in drug design and development, particularly for targeting specific enzymes and receptors.

Antiproliferative Activity

Recent studies have demonstrated that 4-F-3-FPBA exhibits significant antiproliferative effects against various cancer cell lines. The mechanism involves the induction of cell cycle arrest and apoptosis:

- Cell Lines Tested : A2780 (ovarian cancer), MV-4-11, 5637, MCF7, and A549.

- Methodology : Antiproliferative activity was assessed using the Sulforhodamine B (SRB) assay and MTT assay after 72 hours of treatment.

Results Summary

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 4-F-3-FPBA | A2780 | 44.6 | G2/M arrest, caspase-3 activation |

| 4-F-3-FPBA | MV-4-11 | 34.2 | Apoptosis induction |

| 4-F-3-FPBA | MCF7 | >200 | Minimal activity |

| 4-F-3-FPBA | A549 | 175.2 | Lower sensitivity |

The introduction of the formyl group at the para position significantly enhances the antiproliferative activity compared to other derivatives lacking this modification .

Binding Affinity Studies

The compound has been utilized as an affinity ligand due to its excellent water solubility and low pKa value, enhancing its binding capacity towards cis-diol-containing drugs such as lincomycin and clindamycin. Polyethylenimine-assisted boronic acid-functionalized magnetic nanoparticles incorporating 4-F-3-FPBA showed high binding affinity under neutral conditions, demonstrating its potential in drug delivery systems .

Case Studies

-

Ovarian Cancer Study :

- In vitro studies on A2780 cells revealed that treatment with 4-F-3-FPBA led to significant cell cycle arrest at the G2/M phase, characterized by increased levels of p21 protein and activation of caspase-3. This suggests a potential role in inducing apoptosis through cell cycle modulation.

- Antibiotic Resistance :

Q & A

Q. What are the recommended safety protocols for handling 4-fluoro-3-formylphenylboronic acid in laboratory settings?

While specific safety data for this compound (CAS 374538-01-9) are limited, best practices for structurally similar phenylboronic acids include:

- PPE : Use nitrile gloves and a full chemical-resistant suit to avoid skin contact. Inspect gloves before use and dispose of contaminated gloves properly .

- Respiratory/Ventilation : Work in a fume hood to minimize inhalation risks, especially during reactions generating dust or aerosols.

- Storage : Store in a cool, dry place away from oxidizing agents. Although not classified as hazardous, regulatory guidelines for boronic acids recommend labeling containers with CAS numbers and hazard symbols .

Q. How can researchers purify this compound after synthesis?

Common purification methods for formyl-substituted phenylboronic acids include:

- Recrystallization : Use a solvent system like ethanol/water (3:1 v/v) to isolate crystalline products. Monitor purity via melting point analysis (expected range: 160–167°C based on analogs) .

- Column Chromatography : Employ silica gel with ethyl acetate/hexane (1:4) as the mobile phase. The formyl group’s polarity ensures distinct Rf values compared to byproducts.

- Spectroscopic Validation : Confirm purity using NMR (aldehyde proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1700 cm) .

Q. What are the key spectroscopic markers for characterizing this compound?

- FT-IR :

- B-O stretching: 1340–1390 cm

- C=O (aldehyde): 1680–1710 cm

- C-F (aromatic): 1220–1280 cm .

- NMR (DMSO-d6) :

- Aldehyde proton: Singlet at δ ~10.1 ppm

- Aromatic protons: Multiplets between δ 7.5–8.3 ppm (J coupling observed) .

Advanced Research Questions

Q. How does the formyl group influence the reactivity of this compound in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing formyl group reduces electron density at the boronic acid moiety, slowing transmetalation but improving regioselectivity. Key optimization strategies:

- Catalyst Selection : Use Pd(PPh) with KCO in THF/HO (3:1) to enhance coupling efficiency .

- Temperature : Reactions at 60°C yield higher conversions than room temperature due to accelerated oxidative addition .

- Substrate Compatibility : The formyl group may react with nucleophilic partners; protect it as an acetal before coupling .

Q. What computational methods are suitable for analyzing the electronic properties of this compound?

- DFT/B3LYP Studies : Optimize geometry using 6-311++G(d,p) basis sets. Key findings:

- HOMO-LUMO gap: ~5.2 eV (indicative of moderate reactivity)

- NBO analysis reveals hyperconjugation between B-O and C=O orbitals, stabilizing the molecule .

- Molecular Docking : Dock the compound into anti-apoptotic proteins (e.g., Bcl-2) using AutoDock Vina. The formyl group forms hydrogen bonds with Arg104, suggesting potential bioactivity .

Q. How can researchers resolve contradictions in reported reactivity data for fluorinated phenylboronic acids?

Discrepancies often arise from solvent effects or trace moisture. Mitigation strategies:

- Control Hydrolysis : Use anhydrous solvents and molecular sieves to minimize boroxine formation.

- Competitive Experiments : Compare reaction rates with non-fluorinated analogs (e.g., 4-formylphenylboronic acid) to isolate electronic vs. steric effects .

- In Situ Monitoring : Employ NMR to track boronic acid speciation during reactions .

Key Notes for Experimental Design

- Contradictions in Safety Data : While some SDS sheets classify analogs as non-hazardous , always assume boronic acids require stringent handling due to potential hydrolysis products (e.g., boric acid) .

- Advanced Applications : Explore the formyl group’s role in post-functionalization (e.g., Schiff base formation) for sensor development or bioconjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。